molecular formula C10H20N2O2 B2642280 Tert-butyl N-(4-amino-2-methylidenebutyl)carbamate CAS No. 2229458-18-6

Tert-butyl N-(4-amino-2-methylidenebutyl)carbamate

Cat. No.: B2642280
CAS No.: 2229458-18-6
M. Wt: 200.282
InChI Key: OIKXOUAABNGMJF-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-amino-2-methylidenebutyl)carbamate is a chemical building block of interest in medicinal chemistry and drug discovery. It features a tert-butoxycarbonyl (Boc) protecting group on a primary amine, a widely used strategy in organic synthesis to mask the reactivity of an amine functionality during multi-step reactions . The Boc group is known for its stability towards bases and nucleophiles and can be cleaved under mild acidic conditions . The compound also contains a methylidene (terminal double bond) group, which can serve as a handle for further chemical modification through reactions such as catalytic hydrogenation or Michael additions. Carbamate groups, like the one in this molecule, are a significant structural motif in modern drug design. They are valued for their high proteolytic and chemical stability, ability to penetrate cell membranes, and resemblance to a peptide bond, making them useful as amide bond surrogates . Carbamate-containing compounds are found in a wide range of approved therapeutics, including protease inhibitors, anticonvulsants, and cholinesterase inhibitors for neurodegenerative diseases . As such, this Boc-protected diamine serves as a versatile intermediate for researchers synthesizing novel bioactive molecules or prodrugs. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-(4-amino-2-methylidenebutyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-8(5-6-11)7-12-9(13)14-10(2,3)4/h1,5-7,11H2,2-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKXOUAABNGMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=C)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-amino-2-methylidenebutyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method is the reaction of tert-butyl carbamate with 4-amino-2-methylidenebutylamine under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the by-products .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-amino-2-methylidenebutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized carbamates .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H22N2O2C_{10}H_{22}N_2O_2 and a molecular weight of approximately 202.29 g/mol. Its structure includes a tert-butyl group, which contributes to its stability and solubility in organic solvents, making it an attractive candidate for various synthetic applications .

Synthetic Intermediate for Pharmaceuticals

Tert-butyl N-(4-amino-2-methylidenebutyl)carbamate serves as a synthetic intermediate in the production of several pharmaceutical compounds, particularly those related to lacosamide, an antiepileptic drug. The synthesis involves the condensation of N-Boc-D-Serine with benzylamine, yielding high purity and yield (over 90%) compared to traditional methods . This efficiency is crucial for industrial applications where cost-effectiveness and environmental considerations are paramount.

Role in Carbamate Chemistry

As part of the broader family of carbamates, this compound exhibits dual protective capabilities for amino functions. It can be employed in the synthesis of various derivatives that require protection of amine functionalities during chemical reactions . The presence of the tert-butyl group enhances stability and reduces reactivity towards unwanted side reactions, allowing for more controlled synthetic pathways.

Neuroprotective Properties

Recent studies have indicated that derivatives of this compound may possess neuroprotective effects. For instance, compounds derived from this structure have shown potential in inhibiting amyloid beta aggregation, which is significant in Alzheimer's disease research . In vitro studies suggest that these compounds can reduce oxidative stress in neuronal cells, indicating their therapeutic potential.

Toxicological Assessment

The toxicological properties of carbamates are critical when considering their application in pharmaceuticals. Research has categorized various carbamates based on their toxicity levels, highlighting the importance of structure-activity relationships in predicting biological outcomes . this compound's relatively low toxicity profile makes it suitable for further development as a drug candidate.

Industrial Synthesis Case Study

A notable case study involved the industrial-scale synthesis of lacosamide using this compound as an intermediate. The process demonstrated improved yields and reduced environmental impact due to the use of less toxic solvents and reagents compared to traditional methods . This case exemplifies the compound's practical utility in pharmaceutical manufacturing.

Neuroprotective Research Study

In a recent study focusing on neuroprotection, derivatives of this compound were tested against amyloid beta-induced toxicity in astrocytes. The results indicated that these compounds could significantly reduce cell death and oxidative stress markers compared to control groups, suggesting their potential role in developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-amino-2-methylidenebutyl)carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then interact with other biomolecules, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs of tert-butyl N-(4-amino-2-methylidenebutyl)carbamate, highlighting substituent differences and their implications:

Compound Name CAS Number Molecular Formula Key Substituents Impact on Properties Reference
tert-butyl N-(4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate - C₁₃H₂₂N₂O₄ Cyclobutyl, hydroxy, oxo Increased steric hindrance; oxo group enables keto-enol tautomerism or electrophilicity [3]
tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate 1290191-64-8 C₁₁H₂₁NO₃ Cyclopentyl, hydroxy Enhanced solubility via hydrogen bonding; chiral centers influence stereoselectivity [5]
tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-YL)carbamate 4261-80-7 C₁₃H₂₃NO₃ Cyclopropyl, oxo, methyl Cyclopropane introduces ring strain; methyl group adds steric bulk [10]
tert-butyl N-(4-aminobutan-2-yl)-N-methylcarbamate 75005-60-6 C₁₀H₂₂N₂O₂ Amino, methyl N-methylation reduces nucleophilicity; primary amine allows coupling reactions [11]
tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate 473839-06-4 C₁₁H₂₂N₂O₂ Piperidine, methyl Rigid piperidine ring affects conformational flexibility; methyl modulates lipophilicity [7]

Key Comparative Analysis

Reactivity and Functionalization: The methylidene group in the target compound (vs. oxo or hydroxy groups in others) offers a site for Michael additions or Diels-Alder reactions, whereas oxo groups (e.g., in CAS 4261-80-7) are more electrophilic .

Solubility and Stability :

  • Hydroxy groups (e.g., in CAS 1290191-64-8) improve aqueous solubility via hydrogen bonding but may increase susceptibility to oxidation .
  • N-Methylation (CAS 75005-60-6) reduces basicity and enhances metabolic stability, making it favorable in prodrug design .

Synthetic Applications :

  • Boc-protected amines with rigid rings (e.g., piperidine in CAS 473839-06-4) are pivotal in synthesizing kinase inhibitors or GPCR-targeted drugs due to their conformational control .
  • Fluorinated analogs (e.g., CAS 1268520-95-1) exhibit improved bioavailability and binding affinity in medicinal chemistry .

Biological Activity

Tert-butyl N-(4-amino-2-methylidenebutyl)carbamate is a compound of interest in pharmacological research, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the compound's effects.

This compound can be synthesized through various chemical reactions involving carbamate derivatives and amines. The compound's structure includes a tert-butyl group, which enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

1. Anti-inflammatory Activity

Research has shown that carbamate derivatives exhibit significant anti-inflammatory properties. For instance, a study demonstrated that related compounds derived from tert-butyl carbamate exhibited promising anti-inflammatory activity in vivo, with inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin . This suggests that this compound may have similar effects, warranting further investigation.

2. Neuroprotective Effects

Another area of interest is the neuroprotective effects of carbamates. In vitro studies indicate that certain carbamate derivatives can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease (AD). Specifically, compounds similar to this compound have shown the ability to inhibit both β-secretase and acetylcholinesterase activities, which are crucial in the pathogenesis of AD .

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
Anti-inflammatoryInhibition of inflammation (39%-54%)
NeuroprotectiveInhibition of amyloid-beta aggregation
Acetylcholinesterase InhibitionReduced enzyme activity (IC50 = 15.4 nM)

Case Study 1: Anti-inflammatory Properties

In a controlled study using carrageenan-induced rat paw edema models, various tert-butyl carbamate derivatives were evaluated for their anti-inflammatory effects. The results indicated that specific derivatives significantly reduced paw swelling compared to untreated controls, highlighting the potential therapeutic applications of these compounds in managing inflammatory conditions.

Case Study 2: Neuroprotection in Alzheimer's Models

A study investigated the neuroprotective properties of a compound structurally related to this compound in an AD model induced by scopolamine. The findings revealed that treatment with this compound improved cell viability in astrocytes exposed to amyloid-beta peptides and reduced oxidative stress markers such as malondialdehyde (MDA) . However, the effectiveness was less pronounced than that observed with established treatments like galantamine.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Tert-butyl N-(4-amino-2-methylidenebutyl)carbamate, and how can purity be ensured during purification?

  • Methodology : The compound is synthesized via condensation reactions using coupling agents like EDCI and HOBt to activate carboxyl groups, followed by nucleophilic substitution with tert-butyl carbamate intermediates . Purification involves sequential steps:

  • Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the product.
  • Recrystallization from ethanol to achieve >95% purity, monitored by HPLC (C18 column, acetonitrile/water mobile phase) .
  • TLC validation (Rf ~0.3 in 3:7 ethyl acetate/hexane) to confirm intermediate formation.

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of This compound?

  • Structural Elucidation :

  • NMR : High-resolution ¹H/¹³C NMR identifies methylidene protons (δ 5.2–5.5 ppm) and carbamate carbonyls (δ 155–160 ppm). DEPT-135 distinguishes CH₂/CH₃ groups .
  • X-ray crystallography : Single-crystal analysis using SHELXL-2018/3 refines bond lengths/angles and resolves stereochemistry. ORTEP-3 visualizes thermal ellipsoids for reactive moieties .
  • IR spectroscopy : Confirms carbamate C=O stretching (~1680 cm⁻¹) and NH stretches (~3300 cm⁻¹).

Q. How should This compound be stored to maintain stability, and what conditions trigger decomposition?

  • Stability : Store at –20°C under nitrogen to prevent hydrolysis of the carbamate group.
  • Decomposition Risks :

  • Exposure to strong acids/bases (pH <2 or >10) cleaves the tert-butyloxycarbonyl (Boc) group.
  • Moisture-sensitive : Use molecular sieves in storage vials to avoid hydration.
  • Light sensitivity : Amber glassware minimizes photodegradation of the methylidene group .

Advanced Research Questions

Q. How can enantioselective synthesis of This compound be achieved using asymmetric catalysis?

  • Chiral Catalysis :

  • Palladium/BINAP systems : Achieve up to 92% enantiomeric excess (ee) in allylic amination .
  • Lipase-mediated resolution : Candida antarctica Lipase B selectively acylates the (R)-enantiomer, enabling kinetic resolution .
  • Diastereomeric salt formation : L-Tartaric acid induces crystallization of the desired enantiomer (>99% ee) .

Q. What analytical approaches resolve contradictory data between theoretical and experimental NMR spectra for this compound?

  • Strategies :

  • DFT calculations : B3LYP/6-31G* predicts chemical shifts for comparison with experimental data .
  • Variable-temperature NMR : Identifies dynamic effects (e.g., rotameric exchange) by cooling to –60°C .
  • Cross-validation : LC-MS (ESI+) confirms molecular weight (m/z 229.2 [M+H]⁺) to rule out impurities .

Q. How does the methylidene group in This compound influence its reactivity in cross-coupling reactions?

  • Reactivity Insights :

  • Heck coupling : The methylidene moiety acts as a dienophile in [4+2] cycloadditions, requiring Pd(OAc)₂/XPhos catalysis .
  • Oxidative instability : The methylidene group is prone to epoxidation under aerobic conditions; use radical inhibitors (BHT) to stabilize .
  • Hydrogenation : Selective reduction with Pd/C (H₂, 1 atm) yields saturated analogs without Boc cleavage .

Data Contradiction Analysis

  • Case Study : Discrepancies in X-ray vs. NMR Data
    • Issue : Crystallographic data (SHELXL ) may indicate planar geometry for the carbamate group, while solution-state NMR suggests rotational freedom.
    • Resolution :

Perform solid-state NMR to compare with single-crystal data.

Use SIR97 for phase refinement to detect twinning or disorder in crystals.

Apply molecular dynamics simulations (AMBER) to model conformational flexibility .

Methodological Best Practices

  • Spectral Interpretation :
    • For ambiguous NOESY cross-peaks, use ROESY to distinguish chemical exchange from dipolar coupling .
  • Crystallization Optimization :
    • Slow vapor diffusion (ether into dichloromethane) yields diffraction-quality crystals .

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